molecular formula C22H20ClN5 B448008 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE

3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE

Cat. No.: B448008
M. Wt: 389.9g/mol
InChI Key: GAZHFGAZJDOPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenyl group attached to a pyrazole ring, which is further connected to a triazine ring. The presence of these functional groups and rings imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the tert-butyl and chlorophenyl groups: This step involves the alkylation and arylation of the pyrazole ring using tert-butyl halides and chlorophenyl halides, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the triazine ring: The final step involves the cyclization of the substituted pyrazole with a suitable nitrile or amidine derivative under acidic or basic conditions to form the triazine ring.

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides, aryl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various substituted derivatives of the original compound.

Scientific Research Applications

3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[3-(TERT-BUTYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-5-PHENYL-1,2,4-TRIAZINE can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Lacks the triazine ring and tert-butyl group, resulting in different chemical properties and reactivity.

    5-(4-Chlorophenyl)-3-(tert-butyl)-1H-pyrazole: Similar structure but lacks the triazine ring, leading to different applications and biological activities.

    1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents, which can result in varying chemical and biological properties.

Properties

Molecular Formula

C22H20ClN5

Molecular Weight

389.9g/mol

IUPAC Name

3-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]-5-phenyl-1,2,4-triazine

InChI

InChI=1S/C22H20ClN5/c1-22(2,3)20-13-19(16-9-11-17(23)12-10-16)28(27-20)21-25-18(14-24-26-21)15-7-5-4-6-8-15/h4-14H,1-3H3

InChI Key

GAZHFGAZJDOPGA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=NC(=CN=N3)C4=CC=CC=C4

Origin of Product

United States

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